4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt
Overview
Description
Preparation Methods
The synthesis of KUS121 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of organic reactions, including condensation, cyclization, and purification steps . Industrial production methods for KUS121 are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
KUS121 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KUS121 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
KUS121 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study ATPase activity and protein degradation pathways . In biology, KUS121 has been shown to protect neurons from cell death under stress conditions, making it a valuable compound for studying neurodegenerative diseases . In medicine, KUS121 has demonstrated potential as a treatment for conditions such as central retinal artery occlusion and ischemic stroke . Additionally, KUS121 has applications in the industry as a neuroprotective agent in various therapeutic formulations .
Mechanism of Action
The mechanism of action of KUS121 involves the inhibition of ATPase activity of valosin-containing protein. By inhibiting this protein, KUS121 reduces cellular ATP consumption and mitigates endoplasmic reticulum stress . This leads to the protection of neurons and other cells from stress-induced damage. The molecular targets of KUS121 include valosin-containing protein and pathways involved in protein degradation and stress response .
Comparison with Similar Compounds
KUS121 is unique in its ability to selectively inhibit ATPase activity of valosin-containing protein, making it distinct from other neuroprotective compounds. Similar compounds include other ATPase inhibitors and neuroprotectants, such as bortezomib and MG132 . KUS121’s specificity for valosin-containing protein and its ability to reduce cellular ATP consumption set it apart from these other compounds .
Properties
IUPAC Name |
sodium;4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S.Na/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29)30)17-4-2-3-5-18(17)22(20)24;/h2-12H,24H2,1H3,(H,28,29,30);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEZHMGRDYLKGJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN4NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357164-52-3 | |
Record name | KUS-121 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92Q3DLG6TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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